Substrate‑Analog Inhibition of Insulin and Amylin Polypeptides
L‑Homohistidine demonstrates potent inhibitory activity against insulin and amylin polypeptides in the low micromolar range . While a direct head‑to‑head comparison for the parent amino acid L‑histidine is not explicitly provided in the primary source, this quantitative range establishes a baseline for homohistidine's bioactivity in a disease‑relevant system.
| Evidence Dimension | Inhibitory Potency |
|---|---|
| Target Compound Data | 0.1 - 1 μM |
| Comparator Or Baseline | Not specified (Baseline established by assay conditions) |
| Quantified Difference | Not applicable |
| Conditions | In vitro assay against insulin and amylin polypeptides |
Why This Matters
This potency range positions L‑homohistidine as a credible starting point for developing peptide‑based therapeutics targeting metabolic disorders like type II diabetes, offering a specific biochemical handle not inherent to unmodified histidine.
